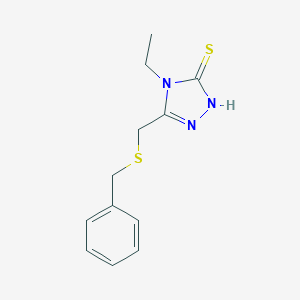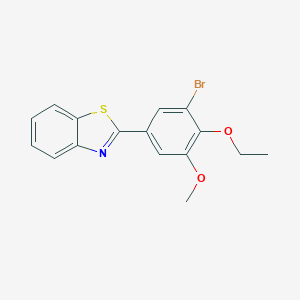![molecular formula C21H23BrN4O2S B305351 N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B305351.png)
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a chemical compound that has been extensively researched for its potential applications in the field of medicine. This compound is known to have several biochemical and physiological effects, and its mechanism of action has been studied in detail.
Mécanisme D'action
The mechanism of action of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves the inhibition of certain enzymes and pathways in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. Prostaglandins are known to play a role in inflammation, pain, and fever. By inhibiting COX-2, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can reduce inflammation and pain in the body.
Biochemical and Physiological Effects:
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has several biochemical and physiological effects. This compound has been shown to reduce inflammation and pain in the body. It has also been shown to have anti-tumor and anti-fungal properties. In addition, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been studied for its potential use as an anti-cancer agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide in lab experiments is its anti-inflammatory and anti-tumor properties. This compound can be used to study the mechanisms of inflammation and tumor growth in the body. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. One area of research is the development of more potent and selective inhibitors of COX-2. Another area of research is the development of new anti-cancer agents based on the structure of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide. Finally, research can be done to study the potential use of this compound in the treatment of other diseases, such as fungal infections.
Méthodes De Synthèse
The synthesis of N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves a multistep process. The first step involves the synthesis of 4-bromo-2,3-dimethylphenylamine, which is then reacted with 2-chloroacetyl chloride to obtain N-(4-bromo-2,3-dimethylphenyl)-2-chloroacetamide. This compound is then reacted with potassium thioacetate to obtain N-(4-bromo-2,3-dimethylphenyl)-2-thioacetamide, which is further reacted with 4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol to obtain the final product, N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Applications De Recherche Scientifique
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide has been extensively researched for its potential applications in the field of medicine. This compound has been shown to have anti-inflammatory, anti-tumor, and anti-fungal properties. It has also been studied for its potential use as an anti-cancer agent.
Propriétés
Nom du produit |
N-(4-bromo-2,3-dimethylphenyl)-2-{[4-methyl-5-(1-phenoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide |
|---|---|
Formule moléculaire |
C21H23BrN4O2S |
Poids moléculaire |
475.4 g/mol |
Nom IUPAC |
N-(4-bromo-2,3-dimethylphenyl)-2-[[4-methyl-5-(1-phenoxyethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C21H23BrN4O2S/c1-13-14(2)18(11-10-17(13)22)23-19(27)12-29-21-25-24-20(26(21)4)15(3)28-16-8-6-5-7-9-16/h5-11,15H,12H2,1-4H3,(H,23,27) |
Clé InChI |
GHUWJIWWEXMGPP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3 |
SMILES canonique |
CC1=C(C=CC(=C1C)Br)NC(=O)CSC2=NN=C(N2C)C(C)OC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(1,3-benzothiazol-2-yl)-2-({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B305270.png)

![methyl 4-{[({5-[(benzylsulfanyl)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]amino}benzoate](/img/structure/B305273.png)
![methyl 4-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305276.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B305277.png)
![methyl 3-({[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B305278.png)
![2-[(5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-chlorophenyl)acetamide](/img/structure/B305279.png)
![5-{[(4-chlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305280.png)
![5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B305282.png)
![2-[(5-{[(3,4-dichlorobenzyl)thio]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B305283.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B305284.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methylphenyl)acetamide](/img/structure/B305285.png)
![2-[(5-{[(3,4-dichlorobenzyl)sulfanyl]methyl}-4-ethyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-methoxyphenyl)acetamide](/img/structure/B305288.png)
